molecular formula C20H17FN6 B2550566 5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2380080-80-6

5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B2550566
CAS No.: 2380080-80-6
M. Wt: 360.396
InChI Key: MZVRISGVHUVHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridazine ring, a piperazine ring, and a pyridine ring. The presence of a fluorophenyl group adds to its unique chemical structure. Compounds containing pyridazine and piperazine rings are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its combined structural features, which confer a wide range of potential pharmacological activities. The presence of the fluorophenyl group further enhances its chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c21-16-3-1-15(2-4-16)19-7-8-20(25-24-19)27-11-9-26(10-12-27)18-6-5-17(13-22)23-14-18/h1-8,14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVRISGVHUVHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.